7-Methyl-2-(2-morpholinoethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
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Properties
IUPAC Name |
7-methyl-1-(4-methylphenyl)-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4/c1-16-3-6-18(7-4-16)22-21-23(28)19-15-17(2)5-8-20(19)31-24(21)25(29)27(22)10-9-26-11-13-30-14-12-26/h3-8,15,22H,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJBSIVUDFHWCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C(=O)N2CCN4CCOCC4)OC5=C(C3=O)C=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Methyl-2-(2-morpholinoethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a chromeno-pyrrole backbone with a morpholinoethyl side chain and a p-tolyl group. Its molecular formula is and it has a molecular weight of approximately 352.43 g/mol.
Research indicates that compounds similar to this compound may interact with various biological targets:
- Inhibition of Protein Kinases : It is hypothesized that this compound may inhibit specific protein kinases involved in cell signaling pathways related to cancer progression.
- Antioxidant Activity : Some studies suggest that derivatives of this class exhibit antioxidant properties, which could contribute to their protective effects against oxidative stress in cells.
Biological Activities
The biological activities attributed to this compound include:
- Antitumor Activity : Preliminary studies have shown that compounds with similar structures can inhibit tumor growth in xenograft models. For example, a related compound demonstrated significant regression in tumor size when combined with chemotherapeutic agents like doxorubicin.
- Neuroprotective Effects : Some derivatives have been investigated for their potential neuroprotective effects against neurodegenerative diseases by modulating neuronal survival pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds or directly investigated the target compound:
-
Anticancer Studies : In vitro assays indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 15 Apoptosis induction HeLa (Cervical) 20 Cell cycle arrest A549 (Lung) 12 ROS generation - Neuroprotection : A study focusing on neuroprotective effects demonstrated that the compound could reduce neuronal death induced by oxidative stress in cultured neuronal cells.
- Pharmacokinetics : Investigations into the pharmacokinetic properties revealed moderate bioavailability and favorable metabolic stability, suggesting potential for further development as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
